molecular formula C20H23N B8764422 N,N-Dimethyl-5-methylene-10,11-dihydro-5H-dibenzo(a,d)cycloheptene-10-ethylamine

N,N-Dimethyl-5-methylene-10,11-dihydro-5H-dibenzo(a,d)cycloheptene-10-ethylamine

Cat. No. B8764422
M. Wt: 277.4 g/mol
InChI Key: ODNWXHGQXNJQFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03994961

Procedure details

To a mixture of 5 g. of 10-(2-dimethylaminoethyl)-10,11-dihydro-5-methylene-5H-dibenzo[a,d]cycloheptene maleate in 150 ml. of methylene chloride there is added 50 ml. of 2N-sodium hydroxide, the mixture is shaken, the methylene chloride is dried, filtered and evaporated in vacuo to give 10-(2-dimethylaminoethyl)-10,11-dihydro-5-methylene-5H-dibenzo[a,d]cycloheptene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)(=O)/C=C\C(O)=O.[CH3:9][N:10]([CH3:29])[CH2:11][CH2:12][CH:13]1[C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=2[C:17](=[CH2:24])[C:16]2[CH:25]=[CH:26][CH:27]=[CH:28][C:15]=2[CH2:14]1.[OH-].[Na+]>C(Cl)Cl>[CH3:29][N:10]([CH3:9])[CH2:11][CH2:12][CH:13]1[C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=2[C:17](=[CH2:24])[C:16]2[CH:25]=[CH:26][CH:27]=[CH:28][C:15]=2[CH2:14]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)O)(=O)O.CN(CCC1CC2=C(C(C3=C1C=CC=C3)=C)C=CC=C2)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a mixture of 5 g
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the methylene chloride is dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN(CCC1CC2=C(C(C3=C1C=CC=C3)=C)C=CC=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.